1,4-Bis(diazoacetyl)butane
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Overview
Description
Bis(diazoacetyl)butane is also known as DAB (1,4-bisdiazoacetyl butane), it is a mutagen and traditionally related to radio-mimetic chemical mutagens due to the similarity of appearance of mutagenic action of this mutagen and physical mutagens such as gamma and x-rays. Bis(diazoacetyl)butane has anti-tumor and carcinogenic activity.
Scientific Research Applications
Novel Basic Ionic Liquid Synthesis
1,1′-(butane-1,4-diyl)bis(1,4-diazabicyclo[2.2.2]octan-1-ium) hydroxide, a derivative of 1,4-bis(diazoacetyl)butane, has been synthesized as an effective basic ionic liquid containing dual basic functional groups. This reagent has been used to promote the synthesis of spiro-4H-pyrans through a one-pot three-component condensation, offering benefits like simple procedure, short reaction times, high yields, and recyclability of the catalyst (Goli-Jolodar et al., 2016).
Catalyst in Selective Oxidation
A novel nano Bronsted dicationic ionic liquid derived from 1,4-bis(diazoacetyl)butane has been developed and used for the selective oxidation of sulfides to sulfoxides. This process is notable for its simplicity, high yields, and excellent selectivity, conducted under grinding and solvent-free conditions (Bayat et al., 2018).
Synthesis of Biologically Active Compounds
A new nano-sized N-sulfonic acid, a derivative of 1,4-bis(diazoacetyl)butane, has been used as a catalyst for synthesizing 2H-indazolo[2,1-b]phthalazine-1,6,11(13H)-triones, compounds with significant pharmaceutical properties. This method is characterized by its efficiency, solvent-free conditions, and high yields (Goli-Jolodar et al., 2018).
Other Applications
- Efficient synthesis of pyrano[2,3-d]pyrimidinone and pyrido[2,3-d]pyrimidine derivatives using a basic ionic liquid derived from 1,4-bis(diazoacetyl)butane (Goli Jolodar et al., 2017).
- Formation of [2]pseudorotaxanes with pillar[5]arene using a bis(imidazolium) dication related to 1,4-bis(diazoacetyl)butane (Li et al., 2010).
- Synthesis of 1,4-Bis(p-pentazolylphenyl)butane and related compounds from 1,4-diphenylbutane-4’,4”-bis(diazonium) ions (Biesemeier et al., 2004).
- Phase transfer catalytic synthesis of 1,4-Bis(imidazol-1-yl)butane (Chang-zhen, 2011).
properties
CAS RN |
1448-16-4 |
---|---|
Product Name |
1,4-Bis(diazoacetyl)butane |
Molecular Formula |
C8H10N4O2 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
1,8-didiazooctane-2,7-dione |
InChI |
InChI=1S/C8H10N4O2/c9-11-5-7(13)3-1-2-4-8(14)6-12-10/h5-6H,1-4H2 |
InChI Key |
IPWXWJXIGXOPQP-UHFFFAOYSA-N |
SMILES |
C(CCC(=O)C=[N+]=[N-])CC(=O)C=[N+]=[N-] |
Canonical SMILES |
C(CCC(=O)C=[N+]=[N-])CC(=O)C=[N+]=[N-] |
Appearance |
Solid powder |
Other CAS RN |
1448-16-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Bis(diazoacetyl)butane; DAB (mutagen); Supermutagen; 1,4-Bis(diazoacetyl)butane; 1,4-Bis-diazoacetylbutane; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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